Potency vs. SHP2-IN-18
SHP2-IN-17 exhibits an IC50 of 2 nM in SHP2 enzyme inhibition assays, placing it among the most potent SHP2 inhibitors reported. This potency is superior to the first-generation allosteric inhibitor SHP099 (IC50 = 71 nM) and the clinical-stage inhibitor TNO155 (IC50 = 11 nM), and is comparable to the highly potent RMC-4550 (IC50 = 1.55 nM) [1].
| Evidence Dimension | Biochemical inhibition of SHP2 (IC50) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | SHP099 (71 nM), TNO155 (11 nM), RMC-4550 (1.55 nM) |
| Quantified Difference | 28.5-fold more potent than TNO155, 35.5-fold more potent than SHP099 |
| Conditions | Biochemical enzyme inhibition assay using wild-type SHP2 |
Why This Matters
Higher potency ensures robust target engagement at lower concentrations, reducing the risk of off-target effects and compound precipitation in cellular and in vivo experiments.
- [1] TargetMol. SHP2-IN-17 (compound 192) Product Page. CAS 2941498-93-5. Accessed 2026. View Source
